N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide
Overview
Description
N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Fluorination
The ability of sulfonamide derivatives to act as fluorinating agents in enantioselective reactions has been explored. For instance, a study demonstrated the use of N-fluorobenzenesulfonamide derivatives in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, achieving high yields and enantioselectivities (Wang et al., 2014).
COX-2 Inhibition
Another significant application is the development of sulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Research has shown that the introduction of a fluorine atom into sulfonamide compounds can preserve COX-2 inhibitory potency and enhance selectivity (Hashimoto et al., 2002).
Catalytic Attenuation and Cycloisomerization
N-Fluorobenzenesulfonimide (NFSI) has been identified as an effective Ag(i)-catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from tryptamine-derived ynesulfonamide, showcasing substrate tolerance and proposing a mechanism supported by density functional theory (DFT) calculations (Pang et al., 2019).
Aminoazidation of Alkenes
Copper-catalyzed intermolecular aminoazidation of alkenes using NFSI as a nitrogen-radical precursor represents an efficient approach to vicinal amino azides, which are valuable in synthesizing other amine derivatives (Zhang & Studer, 2014).
Electrophilic Cyanation
The use of sulfonamide derivatives in the electrophilic cyanation of aryl and heteroaryl bromides highlights their role in synthesizing benzonitriles, offering a benign alternative for the formation of Grignard reagents and subsequent cyanation (Anbarasan et al., 2011).
Radical N-Demethylation
N-Fluorobenzenesulfonimide has also been employed as an oxidant in the unprecedented N-demethylation of N-methyl amides, facilitated by a copper catalyst, indicating its versatility in organic transformations (Yi et al., 2020).
Nitrogen Source for C–N Bond Formation
NFSI has been successfully used as a source of nucleophilic nitrogen or nitrogen radicals for the formation of C–N bonds, demonstrating its utility in amination reactions and contributing to the synthesis of various nitrogen-containing compounds (Li & Zhang, 2014).
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-5-7-18(14-16)26(24,25)21-17-10-8-15(9-11-17)19(23)22-12-3-1-2-4-13-22/h5-11,14,21H,1-4,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCJRODXDIROOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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